4-Methoxytrityl chloride
Overview
Description
4-Methoxyriphenylmethylchloride is used in the synthesis of N-sulfonyl imines.
Mechanism of Action
Target of Action
4-Methoxytriphenylchloromethane, also known as 4-Methoxytrityl chloride or 4-Methoxytriphenylmethyl chloride, is primarily used as a selective protecting reagent for primary hydroxyl groups . This means that its primary target is the hydroxyl (-OH) functional group found in various organic compounds.
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them. This prevents these groups from reacting with other substances in the environment. The protection is selective, meaning it specifically targets primary hydroxyl groups .
Result of Action
The primary result of the action of 4-Methoxytriphenylchloromethane is the protection of primary hydroxyl groups. This protection allows for controlled reactions in biochemical pathways, preventing unwanted side reactions and helping to ensure the desired outcome of these reactions .
Action Environment
The efficacy and stability of 4-Methoxytriphenylchloromethane can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, it is sensitive to moisture, indicating that it should be kept in a dry environment . These factors can affect the compound’s ability to effectively protect hydroxyl groups.
Properties
IUPAC Name |
1-[chloro(diphenyl)methyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHMJWDFPBPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162787 | |
Record name | p-(Chlorodiphenylmethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14470-28-1 | |
Record name | 4-Methoxytrityl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Chlorodiphenylmethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14470-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Chlorodiphenylmethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(chlorodiphenylmethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxytrityl chloride interact with its target, and what are the downstream effects of this interaction?
A1: this compound (MMTr-Cl) reacts selectively with hydroxyl groups, forming 4-methoxytrityl ethers. This reaction is particularly useful for protecting primary hydroxyl groups in molecules like nucleosides []. The bulky 4-methoxytrityl group provides steric hindrance, preventing unwanted reactions at the protected site. The protection can be later removed under mild acidic conditions, releasing the free hydroxyl group for further synthetic manipulations.
Q2: What is the structural characterization of this compound?
A2:
Q3: What are the typical applications of this compound resins in solid-phase synthesis?
A3: this compound resins are frequently used in solid-phase synthesis to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols []. This immobilization allows for efficient chemical transformations on the attached molecules, followed by cleavage from the resin to yield the desired product.
Q4: What are the typical cleavage conditions for removing the 4-methoxytrityl protecting group from a molecule?
A4: 4-Methoxytrityl (MMTr) ethers are labile under acidic conditions and can be cleaved using dilute acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM) [, ]. The choice of specific conditions depends on the sensitivity of other functional groups in the molecule being synthesized.
Q5: Are there any known safety concerns associated with handling this compound?
A5: Yes, this compound is classified as an irritant []. It is essential to handle this compound with appropriate safety precautions, including using a fume hood, wearing chemical safety goggles and rubber gloves, and avoiding inhalation or contact with skin and eyes.
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